2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
Description
2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol is a brominated pyrazole derivative featuring a trifluoromethyl group at position 3, a methyl group at position 5, and an ethanol moiety attached to the nitrogen at position 1 of the pyrazole ring. Its molecular formula is C₇H₈BrF₃N₂O, with a molecular weight of 289.06 g/mol. The compound’s structure combines electronegative substituents (Br, CF₃) with a polar hydroxyl group, making it a versatile intermediate in medicinal chemistry and agrochemical research .
The ethanol group may improve solubility compared to non-polar analogs, facilitating downstream applications in drug formulation .
Properties
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2O/c1-4-5(8)6(7(9,10)11)12-13(4)2-3-14/h14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUHAYVBIXWDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
The compound's chemical structure is characterized by the presence of a pyrazole ring substituted with bromine and trifluoromethyl groups, which are known to influence its biological interactions.
Molecular Formula: C8H8BrF3N2O
CAS Number: 1005584-44-0
Molecular Weight: 287.03 g/mol
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound of interest has shown promising results in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated inhibitory effects on several cancer cell lines including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The mechanisms often involve inducing apoptosis and inhibiting cell proliferation through various pathways, including the activation of p53 and caspase cascades .
| Cancer Type | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 10.38 | Induction of apoptosis |
| Liver Cancer | HepG2 | 8.5 | Cell cycle arrest |
| Colorectal Cancer | HCT116 | 12.0 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. For example, certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have also been documented. Some studies report that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds for antibiotic development .
Case Studies
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activity against cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced the anticancer efficacy .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the introduction of electron-withdrawing groups like trifluoromethyl increased cytotoxicity against specific cancer cells while maintaining selectivity over normal cells .
- In Vivo Studies : Animal models have shown that certain pyrazole derivatives can reduce tumor size and improve survival rates when administered at specific dosages, highlighting their therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a promising candidate for the development of pharmaceuticals. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Case Studies :
- A study demonstrated that pyrazole derivatives exhibit significant inhibition of certain cancer cell lines, suggesting that modifications to the pyrazole structure could enhance efficacy against tumors .
Agrochemical Development
The incorporation of halogenated groups like bromine and trifluoromethyl into organic compounds can significantly alter their biological activity. This property is beneficial in developing new agrochemicals with improved efficacy and reduced environmental impact.
Research Findings :
- Research indicates that similar pyrazole compounds have been effective as fungicides and herbicides, showcasing potential for agricultural applications .
Material Science
Due to its unique chemical structure, this compound may serve as a precursor for synthesizing novel materials, including polymers and coatings with specific properties such as hydrophobicity or thermal stability.
Insights :
- The trifluoromethyl group is known to impart desirable properties in materials, making this compound a candidate for developing advanced materials with tailored characteristics .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Groups: The ethanol group in the target compound provides moderate polarity, balancing solubility and membrane permeability. In contrast, the acetic acid derivative () is more acidic, which may limit cellular uptake but enhance binding to charged targets .
Substituent Effects :
- Bromine at position 4 (target compound) enhances electrophilicity, making it reactive in cross-coupling reactions. Chlorophenyl analogs () show similar reactivity but with reduced steric hindrance .
- Trifluoromethyl groups (target compound, ) contribute to metabolic stability and hydrophobic interactions in protein binding .
Biological Activity: Brominated pyrazoles (e.g., ) exhibit antimicrobial properties, suggesting the target compound could serve as a precursor for antibiotics . Phenol-containing derivatives () demonstrate strong intermolecular interactions, a trait that could be exploited in crystal engineering or drug formulation .
Research Findings
- Synthetic Utility: The target compound’s ethanol group allows facile derivatization into esters or ethers, as seen in analogs like the acetic acid derivative () .
- Thermodynamic Stability : Bromine and trifluoromethyl groups stabilize the pyrazole ring via electron-withdrawing effects, as confirmed by crystallographic studies in related compounds () .
- Antimicrobial Potential: Structural parallels to brominated pyrazoles with demonstrated activity () suggest the target compound could be optimized for similar applications .
Preparation Methods
Synthesis of the Pyrazole Core with Trifluoromethyl and Bromine Substituents
The key intermediate for the target compound is a 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole, which can be synthesized via cyclocondensation and selective bromination steps:
Cyclocondensation Reaction : Starting from 1,1,1-trifluoro-4-methoxy-alken-2-ones and methylhydrazine derivatives, the pyrazole ring is formed by condensation under mild acidic conditions (e.g., acetic acid) at room temperature or slightly elevated temperatures (up to 80 °C). This step yields methyl-substituted trifluoromethyl pyrazoles with high selectivity.
Selective Bromination : The pyrazole intermediate is selectively brominated at the 4-position using N-bromosuccinimide (NBS). The reaction conditions are optimized to avoid dibromination or undesired substitution on other aromatic rings. For example, bromination of 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with NBS yields the 4-bromo derivative in high yield (up to 92%).
Introduction of the Ethan-1-ol Side Chain at N-1 Position
The ethan-1-ol moiety attached at the N-1 position of the pyrazole ring can be introduced through nucleophilic substitution or alkylation methods:
N-Alkylation with 2-bromoethanol or Ethylene Oxide : The pyrazole nitrogen can be alkylated using 2-bromoethanol under basic conditions or via ring-opening of ethylene oxide in the presence of the pyrazole. This step requires controlled conditions to avoid over-alkylation or side reactions.
Alternative Approaches : Some methods involve the preparation of 1-(2-hydroxyethyl)pyrazoles by reacting pyrazole anions with ethylene oxide or its derivatives, followed by purification.
Summary Table of Preparation Steps and Conditions
Research Findings and Notes
The cyclocondensation and bromination steps are well-established with high yields and selectivity, critical for obtaining the desired substitution pattern on the pyrazole ring.
The presence of the trifluoromethyl group on the pyrazole ring significantly influences reactivity, especially in cross-coupling reactions, requiring specific ligands and conditions to achieve good yields.
The N-alkylation step to introduce the ethan-1-ol substituent is a common synthetic transformation; however, it requires careful control to avoid side reactions.
Overall, the synthetic route to 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol involves modular and adaptable steps, allowing for functional group tolerance and optimization based on the desired final compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted pyrazole intermediates. For example, cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is a common approach for similar pyrazole derivatives . Optimization may involve adjusting stoichiometric ratios, solvent systems (e.g., ethanol or DMF), and reaction duration. TLC monitoring is critical to track reaction progress, followed by acidification (e.g., HCl) and recrystallization (e.g., ethanol) for purification .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, which can improve membrane permeability. Spectroscopic techniques (e.g., IR, ¹H/¹³C NMR) and computational models (e.g., DFT calculations) are used to study its electronic effects on the pyrazole ring. For instance, IR analysis of C-F stretching (~1100–1200 cm⁻¹) and NMR chemical shifts (δ ~110–125 ppm for ¹⁹F) provide insights into electronic perturbations .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch ~3200–3600 cm⁻¹ for the ethanol moiety) .
- NMR (¹H/¹³C/¹⁹F) : Resolves substituent positions on the pyrazole ring (e.g., methyl protons at δ ~2.3 ppm, trifluoromethyl at δ ~70–75 ppm in ¹³C) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strains, solvent systems). A systematic approach includes:
- Dose-Response Analysis : Testing multiple concentrations to establish EC₅₀/IC₅₀ values .
- Control Standardization : Using reference antibiotics (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) to normalize results .
- Statistical Validation : Applying ANOVA or t-tests to assess significance across replicates .
Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in pharmacological contexts?
- Methodological Answer :
- Analog Synthesis : Modifying substituents (e.g., replacing bromo with chloro or varying the ethanol chain length) to test SAR .
- Computational Docking : Using software like AutoDock to predict binding affinities with target proteins (e.g., microbial enzymes or receptors) .
- In Vitro/In Vivo Correlation : Validating computational predictions with enzyme inhibition assays (e.g., MIC tests for antimicrobial activity) .
Q. How can X-ray crystallography address challenges in structural confirmation when spectroscopic data is ambiguous?
- Methodological Answer : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning and stereochemistry. For example, bond-length analysis (C-Br: ~1.9 Å, C-CF₃: ~1.5 Å) and dihedral angles between the pyrazole ring and ethanol chain provide definitive structural confirmation . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, enhancing precision .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
